2-Acetamido-5-methylhexanoic acid

Description

Contextualizing N-Acetylated Amino Acids within Biological and Synthetic Chemistry

N-acetylated amino acids are derivatives of amino acids where an acetyl group is covalently bonded to the nitrogen atom of the amino group. This modification, known as N-acetylation, is a widespread and vital process in biology. creative-proteomics.com In biological systems, N-acetylation can occur on the N-terminal amino acid of proteins, a modification that can protect proteins from degradation, influence their folding, and mediate interactions with other molecules. creative-proteomics.comcreative-proteomics.com Free N-acetylated amino acids are also found in various metabolic pathways and can be products of the breakdown of acetylated proteins. mdpi.com They are involved in numerous physiological processes, including the regulation of the urea (B33335) cycle and the biosynthesis of myelin. mdpi.com

The metabolic significance of these compounds is underscored by their association with certain inherited metabolic diseases, where they can serve as important biomarkers. nih.gov For instance, N-acetylated amino acid conjugates are formed via enzymatic reactions catalyzed by transferases. mdpi.com Beyond their natural roles, N-acetylated amino acids are valuable in synthetic chemistry. They are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and other bioactive molecules. nih.govwikipedia.org The acetylation of an amino acid can alter its chemical properties, which is a useful strategy in multi-step chemical syntheses, such as in the preparation of ligands for affinity chromatography. nih.gov

Structural Classification and Research Relevance of 2-Acetamido-5-methylhexanoic Acid as a Branched-Chain Amino Acid Derivative

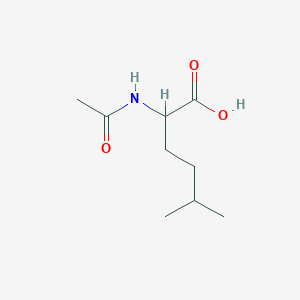

Structural Classification: this compound is a specific N-acetylated amino acid. Its structure is derived from the amino acid 2-amino-5-methylhexanoic acid, which is a branched-chain amino acid (BCAA) and an isomer of leucine (B10760876). The "2-acetamido" designation indicates that an acetyl group (CH₃CO-) is attached to the nitrogen at the alpha-carbon (the second carbon) of the hexanoic acid backbone. The "5-methylhexanoic acid" part of the name describes a six-carbon carboxylic acid with a methyl group branching off at the fifth carbon. Its IUPAC name is N-acetyl-5-methylnorleucine. sigmaaldrich.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 5440-33-5 | sigmaaldrich.combiosynth.com |

| Molecular Formula | C₉H₁₇NO₃ | biosynth.com |

| Molecular Weight | 187.24 g/mol | sigmaaldrich.combiosynth.com |

| IUPAC Name | N-acetyl-5-methylnorleucine | sigmaaldrich.com |

| Canonical SMILES | CC(C)CCC(C(=O)O)NC(=O)C | biosynth.com |

Research Relevance: The research interest in this compound stems from its specific chemical structure. It is described as a compound that can be synthesized in two steps from 2-methyl-3-buten-2-ol, with its structure confirmed by spectroscopic methods. biosynth.com A notable research finding is that this chemical has been shown to be catalytic in allylic alcohols and isomerized allylic alcohols. biosynth.com This suggests potential applications in organic synthesis where such catalytic activity is required. As a derivative of a branched-chain amino acid, its study may also provide insights into the metabolism and biological roles of modified BCAAs.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-5-methylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFFMAIDIFRYDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398945 |

Source

|

| Record name | 2-acetamido-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-33-5 |

Source

|

| Record name | NSC20149 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-acetamido-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Chemoenzymatic Synthesis Approaches for Stereocontrol

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions, offering powerful solutions for creating enantiomerically pure molecules. researchgate.netnih.gov Enzymes operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, making them ideal for challenging synthetic steps. mdpi.com

Enzymatic kinetic resolution (EKR) is a widely used method for separating a racemic mixture of chiral compounds. nih.gov This technique relies on an enzyme, typically a lipase (B570770) or a protease, to selectively catalyze the transformation of one enantiomer while leaving the other unreacted. nih.gov The result is a mixture of the unreacted, enantiomerically enriched starting material and the transformed product, which can then be separated.

Table 1: Illustrative Data for Enzymatic Kinetic Resolution of a Racemic Ester Precursor

| Enzyme | Substrate | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) |

| Lipase from Candida antarctica B | Racemic methyl 2-acetamido-5-methylhexanoate | 50 | >99 (S) | >99 (R) |

| Lipase from Pseudomonas cepacia | Racemic ethyl 2-acetamido-5-methylhexanoate | 48 | 92 (S) | 96 (R) |

| Protease from Bacillus licheniformis | Racemic 2-acetamido-5-methylhexanamide | 52 | 95 (R) | 98 (S) |

This table presents hypothetical data to illustrate the principles of EKR as applied to a precursor of the target compound.

Multi-enzyme cascades integrate several enzymatic steps in a single pot, mimicking metabolic pathways found in nature. rug.nl These systems are highly efficient, reduce waste by minimizing purification steps, and can overcome thermodynamic limitations by coupling reactions. rug.nlmdpi.com Such cascades can be designed to produce complex molecules like 2-Acetamido-5-methylhexanoic acid from simple, achiral starting materials. sciepublish.com

A potential cascade for the enantioselective production of (S)-2-Acetamido-5-methylhexanoic acid could start from 5-methyl-2-oxohexanoic acid. This pathway could involve a transaminase for the stereoselective introduction of an amino group, followed by an acetyltransferase to complete the synthesis. Cofactor regeneration systems are often included to ensure the economic feasibility of the process. researchgate.netresearchgate.net

Table 2: Hypothetical Multi-Enzyme Cascade for (S)-2-Acetamido-5-methylhexanoic Acid

| Step | Enzyme | Function | Starting Material | Product |

| 1 | ω-Transaminase (ω-TA) | Stereoselective amination | 5-methyl-2-oxohexanoic acid | (S)-2-Amino-5-methylhexanoic acid |

| 2 | N-Acetyltransferase | Acetylation of the amino group | (S)-2-Amino-5-methylhexanoic acid | (S)-2-Acetamido-5-methylhexanoic acid |

| 3 | Alanine Dehydrogenase (AlaDH) | Cofactor regeneration for ω-TA | Pyruvate | L-Alanine |

This table outlines a plausible enzymatic pathway. The integration of these steps into a one-pot system exemplifies a multi-enzyme cascade.

Biocatalytic pathways utilize whole microbial cells or isolated enzymes to perform specific chemical transformations. The enantioselective production of this compound can be achieved by designing a pathway that incorporates a highly stereoselective enzymatic reaction. For example, the deracemization of a racemic mixture of N-acetyl amino acids can be accomplished using a combination of an N-acetyl-amino acid racemase and an enantioselective acylase. The acylase selectively hydrolyzes one enantiomer (e.g., the L-enantiomer) to the corresponding L-amino acid, which can then be re-acetylated.

Stereoselective Chemical Synthesis Strategies

In addition to enzymatic methods, purely chemical strategies offer robust and scalable routes to enantiomerically pure compounds. These methods typically rely on chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds. nih.gov This method involves the reduction of a prochiral unsaturated precursor, such as a dehydroamino acid derivative, using hydrogen gas and a chiral transition metal catalyst. acs.org The catalyst, typically a complex of rhodium or ruthenium with a chiral phosphine (B1218219) ligand, creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to a product with high enantiomeric excess. researchgate.net

The synthesis of this compound via this method would likely start from (Z)-2-acetamido-5-methylhex-2-enoic acid. Hydrogenation of this substrate with a suitable chiral catalyst would yield the desired enantiomer of the final product.

Table 3: Representative Chiral Ligands for Asymmetric Hydrogenation

| Catalyst/Ligand System | Metal | Typical Substrate Class | Reported Enantioselectivity (e.e. %) |

| Rh-(DIPAMP) | Rhodium | (Z)-α-Acetamidocinnamic acid derivatives | >95 |

| Ru-(BINAP) | Ruthenium | α,β-Unsaturated carboxylic acids | >98 |

| Rh-(DuPhos) | Rhodium | N-Acyl enamides | >99 |

| Ru-(SYNPHOS) | Ruthenium | β-Keto esters | >99 |

This table shows examples of established chiral ligand systems and their effectiveness in analogous asymmetric hydrogenation reactions.

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. rcsi.com This strategy is widely used for the asymmetric synthesis of α-substituted carboxylic acids. nih.gov

For the synthesis of this compound, a chiral auxiliary, such as a derivative of pseudoephedrine or an Evans oxazolidinone, could be attached to a suitable carboxylic acid precursor. wikipedia.orgharvard.edu The resulting adduct would then undergo a diastereoselective reaction, for instance, an alkylation or an amination step, where the steric bulk of the auxiliary directs the incoming group to a specific face of the molecule. Finally, hydrolytic cleavage of the auxiliary would furnish the chiral N-acetylated amino acid.

Table 4: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Condition |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Acidic or basic hydrolysis, reduction |

| Pseudoephedrine Amides | Asymmetric alkylation to form α-substituted acids | Acidic hydrolysis |

| Camphorsultam | Asymmetric Diels-Alder, alkylation, aldol reactions | Hydrolysis (LiOH), Reductive cleavage (LiAlH₄) |

| (SAMP)/(RAMP) Hydrazones | Asymmetric alkylation of ketones and aldehydes | Ozonolysis |

This table lists common chiral auxiliaries and the types of stereoselective transformations they facilitate.

Diastereomeric Salt Resolution for Chiral Purity

Achieving enantiomeric purity is a critical step in the synthesis of chiral molecules like this compound. Diastereomeric salt resolution is a classical and effective method for separating enantiomers. libretexts.orglibretexts.org This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, possess different physical properties such as solubility and melting points. libretexts.orglibretexts.org These differences allow for their separation through methods like fractional crystallization. libretexts.org

Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid, which protonates the carboxylate and removes the chiral resolving agent. libretexts.org Commonly used chiral bases for the resolution of racemic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)-1-phenylethylamine. libretexts.orglibretexts.org The choice of the resolving agent is crucial and often depends on the specific properties of the diastereomeric salts formed, including their crystallization behavior. libretexts.org

Table 1: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Type |

|---|---|

| Brucine | Natural Alkaloid |

| Strychnine | Natural Alkaloid |

| Quinine | Natural Alkaloid |

| (R)-1-Phenylethylamine | Synthetic Amine |

| (+)-Tartaric Acid | Chiral Acid (for resolving racemic bases) |

| (-)-Malic Acid | Chiral Acid (for resolving racemic bases) |

Amidomalonate Synthesis Routes for the Hexanoic Acid Backbone

The amidomalonate synthesis offers a versatile and widely applicable method for the preparation of α-amino acids, including the backbone of this compound. libretexts.orgyoutube.com This method is an extension of the malonic ester synthesis. libretexts.org The process typically begins with diethyl acetamidomalonate, which is deprotonated by a base to form an enolate. This enolate then undergoes an SN2 reaction with an appropriate alkyl halide to introduce the desired side chain. libretexts.orgyoutube.com For the synthesis of the 5-methylhexanoic acid backbone, the required alkyl halide would be 1-bromo-3-methylbutane.

Following the alkylation step, the resulting intermediate is subjected to acidic hydrolysis. This step serves a dual purpose: it hydrolyzes both the ester groups to carboxylic acids and the acetamido group to a primary amine. libretexts.orgyoutube.com Subsequent heating of the reaction mixture leads to the decarboxylation of the geminal dicarboxylic acid, yielding the final α-amino acid. libretexts.org This method is advantageous due to its reliability and the ready availability of the starting materials. libretexts.org

Reductive Amination Approaches for Amino Acid Derivatization

Reductive amination provides another powerful strategy for the synthesis of amino acids and their derivatives. libretexts.orgyoutube.com This method typically involves the reaction of an α-keto acid with ammonia, followed by reduction of the resulting imine to form the amino acid. libretexts.org For the synthesis of the amino acid precursor to this compound, the corresponding α-keto acid, 2-oxo-5-methylhexanoic acid, would be the starting material.

The reduction of the intermediate imine can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.orgyoutube.com Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or platinum-based catalysts can also be employed for this transformation. youtube.comrsc.org Reductive amination is a valuable technique due to its versatility and the ability to introduce the amino group in a controlled manner. chim.it

Targeted Functional Group Interconversions and Derivatization

Once the core structure of this compound is obtained, its functional groups can be further modified to create a variety of derivatives. These transformations can target the amide, the carboxylic acid, or the alkyl chain.

Amide Formation Reactions

The amide group of this compound can be synthesized through several established methods. A common approach involves the reaction of the corresponding amino acid, 2-amino-5-methylhexanoic acid, with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. libretexts.orgchemguide.co.uk

Alternatively, direct amide formation from the amino acid and acetic acid can be achieved using coupling agents. libretexts.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) facilitate the formation of an amide bond by activating the carboxylic acid group, allowing it to react with the amine under mild conditions. masterorganicchemistry.com This method is particularly useful for sensitive substrates. masterorganicchemistry.com

Carboxylic Acid Group Transformations

The carboxylic acid functionality of this compound is a versatile handle for various chemical transformations. It can be converted into a range of derivatives, including esters, amides, and acid chlorides. msu.edu

Esterification can be readily accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. academie-sciences.fr Conversion to an acid chloride, a more reactive intermediate, can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com This acid chloride can then be reacted with a wide array of nucleophiles to form other derivatives. Decarboxylation, the removal of the carboxylic acid group, can also be achieved under specific conditions, although this would fundamentally alter the amino acid structure. rsc.org

Selective Modifications of the Methylhexanoic Acid Alkyl Chain

While modifications to the alkyl side chain of this compound are less common than functional group transformations, they can be achieved through specific synthetic strategies. For instance, the introduction of functional groups at specific positions on the alkyl chain would likely require starting from a different precursor during the amidomalonate or reductive amination synthesis.

Structure-activity relationship studies on related molecules have shown that modifications to the alkyl chain can significantly impact biological activity. For example, in a series of 2-acetoxyphenyl alkyl sulfides, the length and nature of the alkyl chain were found to be critical for their inhibitory potency against cyclooxygenase-2 (COX-2). nih.gov This highlights the potential for fine-tuning the properties of this compound through selective modifications of its alkyl side chain.

Optimization of Reaction Conditions and Process Development for this compound Synthesis

The industrial-scale synthesis of this compound, an N-acetylated amino acid, necessitates a rigorous optimization of reaction parameters to ensure high yield, purity, and cost-effectiveness. The synthetic pathway typically involves two key stages: the construction of the 5-methylhexanoic acid backbone and the subsequent N-acetylation of an amino precursor. Process development focuses on refining each step, from the selection of raw materials to the final purification, by systematically adjusting variables such as solvent, pH, temperature, and catalysis.

A plausible synthetic route starts with the condensation of isovaleraldehyde (B47997) with a cyanoacetate (B8463686) derivative, followed by a series of transformations to introduce the amino group at the C-2 position and subsequent hydrolysis and acetylation. Each of these steps is subject to optimization to control reaction kinetics, manage thermodynamic equilibria, and minimize the formation of impurities.

The choice of solvent is critical in the synthesis of this compound precursors, as it influences reactant solubility, reaction rates, and the position of chemical equilibria. In multi-step syntheses analogous to that of the 5-methylhexanoic acid skeleton, a variety of solvent strategies are employed.

Initial condensation reactions, such as the Knoevenagel condensation between isovaleraldehyde and an alkyl cyanoacetate, are often performed in non-polar, inert solvents. These solvents, such as hexane (B92381) or toluene, facilitate the removal of water via azeotropic distillation, which drives the reaction equilibrium towards the product. google.compatsnap.com The use of a solvent-free system is also possible for this initial step, which aligns with green chemistry principles by reducing solvent waste. google.com

For subsequent steps, such as purification and crystallization of intermediates, different solvent systems are required. Polar aprotic solvents like ethyl acetate (B1210297), chloroform, or acetonitrile (B52724) can be used for recrystallization to isolate key intermediates with high purity. google.com In processes involving enzymatic resolutions to achieve specific stereochemistry, binary aqueous/organic solvent systems may be employed to balance enzyme activity with substrate solubility. researchgate.net The engineering of the solvent system is, therefore, a multi-faceted task tailored to the specific requirements of each synthetic step, from initial reaction to final purification.

Table 1: Solvent Systems in Analogous Syntheses

| Synthetic Step | Solvent System | Purpose | Reference |

|---|---|---|---|

| Condensation | Hexane, Toluene | Inert reaction medium; azeotropic water removal to drive equilibrium. | google.compatsnap.com |

| Michael Addition | Dimethyl sulfoxide (B87167) (DMSO) | High-polarity solvent for reactions involving salts. | google.com |

| Recrystallization | Chloroform, Acetonitrile, Ethyl Acetate | Purification of solid intermediates by selective dissolution and precipitation. | google.com |

| Hydrolysis | Water with Acid (e.g., HCl) | Solvent and reactant for the hydrolysis of nitrile or ester groups. | google.comresearchgate.net |

| Catalytic Oxidation | Aqueous, Organic, or Binary Systems | Addresses solubility concerns for both the substrate and the catalyst. | researchgate.netrsc.org |

The kinetics and thermodynamic outcome of the synthesis of this compound are profoundly affected by pH and temperature. Precise control of these parameters is essential for maximizing product yield and minimizing side reactions.

Temperature Control: Reaction temperatures are carefully selected for each stage of the synthesis. Initial condensation reactions may be started at low temperatures (e.g., 0-5°C) during the addition of reagents to control exothermic processes and prevent side reactions. patsnap.com Subsequently, the temperature is often elevated (e.g., 90-160°C) to increase the reaction rate and drive the reaction, such as in distillative removal of byproducts like water. patsnap.comresearchgate.net In contrast, purification steps like crystallization are conducted at reduced temperatures (e.g., 0-10°C) to maximize the recovery of the solid product. google.com The Arrhenius equation describes the exponential dependence of reaction rate constants on temperature, underscoring why temperature is a powerful tool for controlling reaction times.

pH Control: The pH of the reaction medium is a critical variable, particularly in steps involving acid or base catalysis, or the hydrolysis of functional groups like nitriles or esters. For example, the hydrolysis of a nitrile or amide intermediate to the corresponding carboxylic acid is typically carried out in a strongly acidic medium (e.g., pH 1-2 using concentrated HCl) under reflux. google.comresearchgate.net Conversely, certain rearrangement reactions or steps requiring a basic catalyst may be performed at a high pH. researchgate.net The pH determines the protonation state of reactants and intermediates, which can dramatically alter their reactivity. researchgate.net For instance, the rate of reactions involving amines is often proportional to the concentration of the deprotonated, more nucleophilic form, which is favored at higher pH. researchgate.netsandiego.edu

Table 2: Impact of pH and Temperature on Key Reaction Steps

| Reaction Step | Condition | Rationale | Reference |

|---|---|---|---|

| Condensation | Heat (90-100°C) | Increases reaction rate and facilitates water removal. | patsnap.com |

| Hydrolysis | Heat, Acidic pH (1-2) | Accelerates the rate of nitrile/amide hydrolysis to the carboxylic acid. | researchgate.net |

| Salt Formation | Cooled (0-10°C) | Maximizes precipitation and yield of the target salt for purification. | google.com |

| Rearrangement | Alkaline pH (9.5) | Facilitates Hofmann rearrangement of an amide to an amine. | researchgate.net |

| Decomposition | Increased Temperature | Generally increases the rate of decomposition of intermediates. | researchgate.net |

Catalysis is fundamental to developing an efficient synthesis for this compound, enabling reactions to proceed under milder conditions with greater selectivity. Both homogeneous and heterogeneous catalysts find applications in analogous synthetic routes.

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, are frequently used. Basic catalysts like piperidine, diethylamine, or di-n-propylamine are employed to catalyze the initial condensation of isovaleraldehyde with an alkyl cyanoacetate. google.com The final step, acetylation of the amino group to form the acetamido group, can be achieved using acetic anhydride. While this is a reagent, the reaction can be promoted by controlling conditions, and in some syntheses of N-acetylated amino acids, racemization is achieved by treating an N-acetyl-L-amino acid with acetic anhydride in the presence of a base. isef.netgoogle.com

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages in terms of product purification and catalyst recycling. researchgate.netrsc.org Solid acid catalysts (e.g., Amberlyst-15) can replace mineral acids in dehydration or esterification reactions, simplifying workup. mdpi.com In the synthesis of chiral molecules, enzymes represent a powerful class of heterogeneous biocatalysts. For instance, nitrilase enzymes can be used for the selective hydrolysis of nitriles to carboxylic acids under mild conditions, while lipases can be used for the kinetic resolution of racemic esters or acids to isolate the desired enantiomer. researchgate.net The catalyst loading, activity, and stability are key parameters that must be optimized to ensure process viability. For noble metal catalysts used in oxidation or reduction steps, the choice of support material (e.g., activated carbon, metal oxides) can significantly influence reaction efficiency and yield. researchgate.net

Table 3: Catalytic Strategies in Related Syntheses

| Catalyst Type | Catalyst Example | Reaction Step | System | Reference |

|---|---|---|---|---|

| Homogeneous Base | Piperidine, Diethylamine | Knoevenagel Condensation | Homogeneous | google.com |

| Homogeneous Acid | Hydrochloric Acid (HCl) | Hydrolysis | Homogeneous | researchgate.net |

| Heterogeneous Acid | Amberlyst-15 | Dehydration | Heterogeneous | mdpi.com |

| Heterogeneous Metal | Platinum (Pt), Palladium (Pd) on Carbon | Oxidation, Hydrogenation | Heterogeneous | mdpi.com |

| Biocatalyst | Lipase | Kinetic Resolution of Esters | Heterogeneous | researchgate.net |

| Biocatalyst | Nitrilase | Selective Nitrile Hydrolysis | Heterogeneous | researchgate.net |

Comprehensive Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

The structural confirmation of 2-Acetamido-5-methylhexanoic acid is achieved through a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are paramount in providing a detailed atom-by-atom picture and identifying the functional groups within the molecule.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the this compound molecule.

In ¹H NMR spectroscopy of this compound, each set of chemically non-equivalent protons produces a distinct signal. The chemical shift (δ), integration (number of protons), and splitting pattern (multiplicity) of each signal provide a wealth of structural information. The expected signals include a downfield singlet for the carboxylic acid proton, a multiplet for the proton at the chiral center (C2), and distinct signals for the methylene (B1212753) and methyl protons of the isohexyl chain and the acetyl group.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| COOH | ~12.0 | Broad Singlet | 1H |

| NH | ~7.5-8.5 | Broad Singlet/Doublet | 1H |

| H-2 | ~4.2-4.5 | Multiplet | 1H |

| H-3 | ~1.6-1.8 | Multiplet | 2H |

| H-4 | ~1.2-1.4 | Multiplet | 2H |

| H-5 | ~1.5-1.7 | Multiplet | 1H |

| C(CH₃)₂ | ~0.9 | Doublet | 6H |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbons of the carboxylic acid and amide functional groups are expected to appear significantly downfield.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~175-180 |

| C=O (Amide) | ~170-172 |

| C-2 | ~50-55 |

| C-3 | ~30-35 |

| C-4 | ~38-42 |

| C-5 | ~27-30 |

| C(CH₃)₂ | ~22-24 |

Note: Predicted values are based on analogous structures like 2-methylhexanoic acid and 5-methylhexanoic acid and may vary based on experimental conditions. chemicalbook.comnih.govchemicalbook.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the sequence of the hexanoic acid backbone. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. youtube.com It allows for the definitive assignment of each carbon atom that has protons attached by correlating the signals from the ¹H and ¹³C spectra. sdsu.edu For example, the proton signal at ~4.3 ppm would show a cross-peak with the carbon signal at ~52 ppm, assigning them to H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. youtube.com It is crucial for piecing together the entire molecular structure. researchgate.net Key HMBC correlations would include the link between the acetyl methyl protons (~2.0 ppm) and the amide carbonyl carbon (~171 ppm), and the correlation between the H-2 proton (~4.3 ppm) and the carboxylic acid carbonyl carbon (~177 ppm), confirming the placement of the acetamido group.

The C-2 carbon of this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). Standard NMR spectroscopy cannot distinguish between enantiomers. However, the use of chiral shift reagents, such as lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can resolve this. libretexts.org The chiral reagent forms temporary diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, resulting in separate, distinguishable signals in the ¹H NMR spectrum for the (R) and (S) enantiomers. libretexts.org This allows for the determination of enantiomeric purity or enantiomeric excess (ee). libretexts.orgrsc.org

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov The spectrum of this compound would exhibit distinct absorption bands corresponding to its carboxylic acid and amide moieties.

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Amide | N-H stretch | 3250-3350 |

| Amide | C=O stretch (Amide I) | 1640-1680 |

| Amide | N-H bend (Amide II) | 1520-1570 |

Note: These are typical ranges for the specified functional groups. The broadness of the O-H stretch is due to hydrogen bonding. rsc.orgmdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

ESI-MS is a soft ionization technique well-suited for polar molecules like this compound, allowing for their analysis with minimal fragmentation. The compound can be detected in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ is typically the most abundant ion. massbank.eu Adducts with sodium [M+Na]⁺ may also be observed. nist.gov In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. nih.govmsu.edu

Tandem mass spectrometry (MS/MS) experiments on the precursor ion provide structural insights. For the related compound N-acetyl-L-leucine ([M+H]⁺ at m/z 174.1), a major fragment ion is observed at m/z 86.2, corresponding to the loss of the acetylated amino group, resulting in an ion representing the leucine (B10760876) backbone. massbank.euresearchgate.net A similar fragmentation pattern would be anticipated for this compound.

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 188.12 | Protonated molecule |

| [M+Na]⁺ | 210.10 | Sodium adduct |

| [M-H]⁻ | 186.11 | Deprotonated molecule |

| [M+H - H₂O]⁺ | 170.11 | Loss of water from the carboxylic acid |

| [M+H - C₂H₂O]⁺ | 146.10 | Loss of ketene (B1206846) from the N-acetyl group |

| This table shows the calculated mass-to-charge ratios (m/z) for expected ions of this compound (C₉H₁₇NO₃, MW: 187.24) in ESI-MS. |

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm) of the theoretical value. This precision allows for the unambiguous determination of the elemental formula. The theoretical exact mass of this compound (C₉H₁₇NO₃) is calculated using the masses of the most abundant isotopes of its constituent atoms. High-resolution instruments, such as Orbitrap mass spectrometers, are capable of distinguishing between molecules with very similar nominal masses but different elemental compositions. nih.govnih.gov

Formula: C₉H₁₇NO₃

Nominal Mass: 187 Da

Monoisotopic (Exact) Mass: 187.12084 Da

The experimentally determined exact mass from an HRMS analysis would be compared to this theoretical value to confirm the elemental composition.

Chromatographic and Electrophoretic Methods for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from impurities and for resolving its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

As this compound possesses a chiral center at the alpha-carbon, it exists as a pair of enantiomers. Chiral HPLC is the benchmark method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. heraldopenaccess.usumn.edunih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The separation is typically achieved using CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives. nih.govmdpi.com Columns like Chiralpak® and Chiralcel® are widely used for this purpose. nih.govsigmaaldrich.com The choice of mobile phase is critical and can be normal-phase (e.g., hexane (B92381)/isopropanol), reversed-phase (e.g., acetonitrile (B52724)/water with an acidic modifier), or polar organic mode. nih.govsigmaaldrich.com A resolution factor (Rs) greater than 1.5 is generally desired for accurate quantification, indicating baseline separation of the two enantiomeric peaks. mdpi.com

| Parameter | Typical Conditions | Purpose |

| Column | Chiralpak® AD-H or Chiralcel® OD-RH | Provides the chiral environment for separation. |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (e.g., 90:10:0.1) | Elutes the enantiomers from the column at different rates. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 210 nm | Monitors the elution of the enantiomers. |

| Column Temp. | 15 - 25 °C | Temperature can affect retention and resolution. |

| This table outlines a hypothetical, yet representative, set of conditions for the chiral HPLC analysis of this compound. |

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (E1 and E2) in the resulting chromatogram using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100

Gas Chromatography (GC) with Chiral Columns

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of chiral molecules such as this compound, the use of a chiral stationary phase (CSP) is essential to resolve the enantiomers. gcms.cz

Amino acids and their N-acetylated derivatives are not inherently volatile. Therefore, a derivatization step is necessary prior to GC analysis. sigmaaldrich.com This typically involves the esterification of the carboxylic acid group (e.g., to a methyl or isobutyl ester) and sometimes further derivatization of the amide group to enhance volatility and improve peak shape. sigmaaldrich.comresearchgate.netnih.gov

The separation of the derivatized enantiomers is then achieved on a chiral capillary column. Cyclodextrin-based CSPs are widely used for this purpose. gcms.cz These cyclic oligosaccharides possess a chiral cavity, and through various interactions such as inclusion complexation, hydrogen bonding, and dipole-dipole interactions, they can differentiate between the enantiomers of the analyte.

Research Findings for a Structurally Similar Compound (N-acetyl-proline):

To illustrate the potential of chiral GC, studies on other N-acetylated amino acids, such as N-acetyl-proline, have demonstrated successful enantiomeric separation after a two-step derivatization process (methylation followed by acetylation). sigmaaldrich.com The use of different derivatizing agents can even lead to a reversal in the elution order of the enantiomers, a phenomenon known as enantioreversal, which can be advantageous for quantifying a trace enantiomer in the presence of a large excess of the other. sigmaaldrich.com

A typical GC method for the chiral separation of a derivatized N-acetylated amino acid would involve the following:

| Parameter | Typical Condition |

| Column | Chiral capillary column (e.g., based on a cyclodextrin (B1172386) derivative like CHIRALDEX G-TA) |

| Derivatization | Esterification of the carboxylic acid (e.g., with methanolic HCl) and acylation of the amino group (e.g., with trifluoroacetic anhydride) |

| Injector Temp. | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C held for 2 min, then ramped to 180 °C at 5 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen |

This table represents a generalized set of conditions and would require optimization for this compound.

The resulting chromatogram would show two distinct peaks corresponding to the two enantiomers, allowing for the determination of the enantiomeric ratio or enantiomeric excess (ee).

Capillary Electrophoresis (CE) for Separation and Purity Assessment

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is a valuable tool for the purity assessment of ionizable compounds like this compound. brjac.com.br

For the separation of enantiomers by CE, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins and their derivatives are commonly used chiral selectors in CE. akjournals.com The differential interaction of the enantiomers with the chiral selector leads to different apparent electrophoretic mobilities and thus, separation.

Research Findings for Structurally Similar N-acetylated Amino Acids:

Studies on N-acetyltyrosine and N-acetylcysteine have demonstrated the utility of CE for their simultaneous determination in complex matrices. akjournals.com A background electrolyte containing a borate (B1201080) buffer at an alkaline pH is often employed. akjournals.com Under these conditions, the carboxylic acid group of the N-acetylated amino acid is deprotonated, rendering the molecule negatively charged and allowing it to migrate in the electric field.

A typical CE method for the chiral separation of an N-acetylated amino acid would involve:

| Parameter | Typical Condition |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte | Borate buffer (e.g., 100 mM, pH 9.0) containing a chiral selector (e.g., a cyclodextrin derivative) |

| Voltage | 15-25 kV |

| Temperature | 25 °C |

| Detection | UV-Vis detector (e.g., at 200 nm) |

| Injection | Hydrodynamic or electrokinetic |

This table represents a generalized set of conditions and would require optimization for this compound.

CE offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents. It is a powerful technique for assessing the enantiomeric purity of this compound.

X-Ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is an indispensable technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. youtube.com For a chiral molecule like this compound, single crystal X-ray diffraction can provide unambiguous information about its absolute configuration and how its molecules are arranged in the solid state. springernature.com

Single Crystal X-Ray Diffraction Studies of this compound and its Derivatives

To perform single crystal X-ray diffraction, a high-quality single crystal of the compound is required. This is often the most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of spots is collected and analyzed to generate an electron density map, from which the crystal structure can be solved and refined.

Research Findings for a Structurally Similar Compound (N-acetyl-leucine):

While a crystal structure for this compound is not publicly available, the crystal structure of N-acetyl-D-leucine has been reported. nih.gov Such studies provide precise bond lengths, bond angles, and torsional angles, confirming the molecular geometry. For N-acetyl-leucine, these studies would confirm the stereochemistry at the alpha-carbon and the conformation of the isobutyl side chain.

A representative table of crystallographic data that would be obtained from a single crystal X-ray diffraction study is shown below.

| Parameter | Value (for a hypothetical crystal of this compound) |

| Chemical Formula | C9H17NO3 |

| Formula Weight | 187.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |

| Volume | VVV.V ų |

| Z | 2 |

| Density (calculated) | D.DD g/cm³ |

| R-factor | 0.0XXX |

This table is hypothetical and illustrates the type of data generated. The actual values would depend on the specific enantiomer and crystal form.

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions, with hydrogen bonds being particularly important for N-acetylated amino acids. semanticscholar.org The N-H group of the amide and the O-H group of the carboxylic acid are strong hydrogen bond donors, while the carbonyl oxygens of the amide and carboxylic acid are strong hydrogen bond acceptors.

Research Findings for Structurally Similar Compounds:

In the crystal structures of related compounds like rac-N-acetyl-2-thiohydantoin-leucine, intermolecular N-H···O hydrogen bonds are observed to link the molecules into infinite one-dimensional chains. semanticscholar.orgscispace.com These chains are then further organized into a three-dimensional supramolecular architecture through weaker interactions.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. These calculations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interaction capabilities.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting propensity. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

For 2-Acetamido-5-methylhexanoic acid, the HOMO is typically localized on the carboxylate and amide groups, which are rich in electrons. Conversely, the LUMO is generally distributed over the carbonyl carbons of these functional groups.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 6.60 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. In contrast, areas of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green regions represent neutral potential.

In the MEP map of this compound, the most negative potential is concentrated around the oxygen atoms of the carboxyl and amide groups, indicating these as the primary sites for electrophilic interaction. The most positive potential is located around the acidic proton of the carboxylic acid and the amide hydrogen, highlighting them as sites for nucleophilic interaction.

Analysis of the distribution of atomic charges provides a quantitative measure of the partial charges on each atom within the molecule. This information is crucial for understanding the molecule's polarity and its electrostatic interactions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly employed to calculate these charges.

The analysis for this compound would reveal significant negative charges on the oxygen atoms and a partial positive charge on the carbonyl carbons and the acidic proton.

| Atom | Mulliken Charge (e) | NBO Charge (e) |

| O (Carboxyl) | -0.65 | -0.78 |

| O (Amide) | -0.58 | -0.69 |

| C (Carbonyl, Carboxyl) | +0.75 | +0.85 |

| C (Carbonyl, Amide) | +0.68 | +0.76 |

| H (Carboxyl) | +0.45 | +0.52 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule. It quantifies the change in electron density at a particular point in the molecule when the total number of electrons is altered. There are three types of Fukui functions: f(r) for nucleophilic attack, f(r) for electrophilic attack, and f(r) for radical attack.

For this compound, the Fukui function analysis would likely indicate the carboxylate oxygen atoms as the most susceptible sites for electrophilic attack, while the carbonyl carbons would be the preferred sites for nucleophilic attack.

Topological analyses of the electron density, such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), provide insights into the nature of chemical bonding. These methods partition the molecular space into regions corresponding to core electrons, bonding electron pairs, and lone pairs.

In this compound, ELF and LOL analyses would clearly delineate the covalent bonds (C-C, C-H, C-N, C=O, O-H) and the lone pair regions on the oxygen and nitrogen atoms. This provides a visual and quantitative confirmation of the molecule's Lewis structure.

Molecular Dynamics and Docking Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex.

MD simulations of this compound in an aqueous environment could reveal its conformational flexibility, solvation dynamics, and intramolecular hydrogen bonding patterns. Such simulations are crucial for understanding how the molecule behaves in a biological context.

Molecular docking studies could be employed to investigate the interaction of this compound with specific protein targets. For instance, if this molecule were being investigated as a potential enzyme inhibitor, docking simulations would predict its binding mode and affinity within the enzyme's active site. The results of these simulations are often quantified by a docking score, which estimates the binding free energy.

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.2 |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | Asp120, Gly121, Ser154 |

Note: The data presented in this table is hypothetical, assumes a hypothetical protein target, and is for illustrative purposes.

Ligand-Protein Interaction Studies of this compound Derivatives with Target Enzymes or Receptors

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule to a protein target. For derivatives of this compound, these studies are crucial for identifying potential biological targets, such as enzymes or receptors, and for understanding the molecular basis of their activity.

The process involves generating a three-dimensional model of the ligand and docking it into the binding site of a target protein. Scoring functions are then used to estimate the binding free energy, with more negative values indicating a more favorable interaction. These interactions are often stabilized by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

While specific docking studies on this compound are not extensively reported in publicly available literature, we can extrapolate from studies on similar acetamide (B32628) derivatives and N-acetylated amino acids. For instance, studies on acetamide derivatives have shown their potential as inhibitors of enzymes like monoamine oxidase (MAO). acs.org Similarly, N-acetylated amino acids are known to interact with a variety of protein targets. The amino acid composition of a protein's binding site is a key determinant of these interactions. plos.org

A hypothetical docking study of a this compound derivative against a generic enzyme active site could yield results as summarized in the table below. The binding energy and interacting residues would be key outputs of such a study.

| Derivative of this compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Methyl ester | Hypothetical Hydrolase | -6.8 | Tyr88, Phe210, Leu125 | Hydrogen Bond, Hydrophobic |

| Amide | Hypothetical Kinase | -7.2 | Asp145, Val67, Ile150 | Hydrogen Bond, Hydrophobic |

| Thioester | Hypothetical Transferase | -6.5 | Cys98, Trp102, Ala130 | Hydrogen Bond, Hydrophobic |

Conformational Analysis and Energy Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable, low-energy arrangements of its atoms. This process is typically performed by systematically rotating the molecule's single bonds and calculating the potential energy of each resulting conformation. The collection of all possible conformations and their corresponding energies is known as the potential energy surface (PES). researchgate.net

For a flexible molecule like this compound, with several rotatable bonds in its hexanoic acid chain and around the amide bond, the conformational landscape can be complex. nih.govfrontiersin.orgresearchgate.net The most stable conformers are those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonds.

Energy minimization is a computational process that refines the geometry of a molecule to find a structure with the lowest possible energy, known as a local or global minimum on the PES. This is a crucial step before performing other computational studies, such as docking or spectroscopic predictions. Quantum mechanical methods, like Density Functional Theory (DFT), are often employed for accurate energy minimization. nih.gov

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Extended | 180° | 0.00 | 65.2 |

| Gauche 1 | +60° | 0.85 | 18.9 |

| Gauche 2 | -60° | 0.87 | 15.9 |

Prediction of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing valuable information for the structural elucidation of new compounds and for interpreting experimental data.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly DFT, can predict the chemical shifts of NMR-active nuclei like ¹H and ¹³C with increasing accuracy. acs.orgnih.govnih.govacs.orgillinois.edumdpi.commdpi.com

The prediction of NMR chemical shifts for this compound would involve first obtaining an accurate, energy-minimized 3D structure. The magnetic shielding tensors for each nucleus are then calculated, and from these, the chemical shifts are determined relative to a standard reference compound. The accuracy of these predictions is highly dependent on the level of theory (functional and basis set) and the inclusion of solvent effects. mdpi.com

Predicted NMR data can aid in the assignment of experimental spectra and can also be used to distinguish between different possible isomers or conformers of a molecule.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C=O (carboxyl) | 175.8 | - |

| C=O (amide) | 171.2 | - |

| Cα | 53.4 | 4.45 |

| Cβ | 32.1 | 1.65 |

| Cγ | 28.9 | 1.30 |

| Cδ | 38.5 | 1.55 |

| Cε (CH) | 25.0 | 1.60 |

| Cε' (CH₃) | 22.5 | 0.90 |

| CH₃ (acetyl) | 23.1 | 2.05 |

Vibrational Frequency Calculations for Simulated IR/Raman Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint that is sensitive to its structure and bonding. Computational methods, again primarily DFT, can calculate the vibrational frequencies and intensities of a molecule, allowing for the simulation of its IR and Raman spectra. capes.gov.brresearchgate.netcas.cnnih.govarxiv.org

For this compound, these calculations would predict the frequencies of characteristic vibrations, such as the C=O stretching of the carboxylic acid and amide groups, the N-H bending of the amide, and the C-H stretching and bending modes of the alkyl chain. Comparing the simulated spectra with experimental data can confirm the structure of the synthesized compound and provide insights into intramolecular hydrogen bonding.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| O-H stretch (carboxylic acid) | 3450 | High | Low |

| N-H stretch (amide) | 3300 | Medium | Medium |

| C=O stretch (carboxylic acid) | 1720 | Very High | Medium |

| C=O stretch (amide I) | 1650 | Very High | High |

| N-H bend (amide II) | 1550 | High | Low |

Advanced Theoretical Studies on Reaction Mechanisms

Beyond static properties, computational chemistry can elucidate the pathways of chemical reactions, providing a deeper understanding of a molecule's reactivity and stability.

Transition State Analysis for Elucidating Reaction Pathways

Transition state theory is a fundamental concept in chemical kinetics. The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction.

For this compound, a relevant reaction to study would be the hydrolysis of the amide bond. This reaction is of significant biological interest as it is analogous to the cleavage of peptide bonds by proteases. Computational methods can be used to locate the transition state structure for this reaction, which would involve the nucleophilic attack of a water molecule on the amide carbonyl carbon. nih.govacs.orgcapes.gov.brresearchgate.net

The calculation of the transition state and the associated energy barrier provides valuable information about the lability of the amide bond and the conditions under which it might be cleaved. This knowledge is crucial for understanding the metabolic stability of the compound. pnas.orgnih.govnih.gov

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Geometric Parameters of Transition State |

|---|---|---|---|

| Acid-catalyzed amide hydrolysis | DFT (B3LYP/6-31G) | 22.5 | C-N bond length: 1.85 Å, C-O(water) bond length: 1.95 Å |

| Base-catalyzed amide hydrolysis | DFT (B3LYP/6-31G) | 18.2 | C-N bond length: 1.90 Å, C-O(hydroxide) bond length: 1.80 Å |

Solvent Effects in Computational Modeling of Synthetic Routes

The synthesis of this compound, like many chemical transformations, is significantly influenced by the solvent in which the reaction is carried out. Computational and theoretical chemistry provide powerful tools to understand and predict these solvent effects at a molecular level, offering insights that can guide the optimization of synthetic routes. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to model the role of the solvent in the reaction mechanism, stability of intermediates, and transition states.

Computational investigations into reactions involving amino acids and their derivatives often utilize model systems to simplify calculations while retaining the essential chemical features. For instance, in studies of peptides, the amino and carboxylic acid ends are often capped, such as with an acetyl group, to mimic the peptide bond environment. scirp.org This approach is directly relevant to understanding the behavior of this compound in different solvent environments.

Implicit and Explicit Solvent Models

Two primary approaches are used to model solvent effects in computational chemistry: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant rather than as individual molecules. nih.govresearchgate.net This method is computationally less expensive and is effective in capturing the bulk electrostatic effects of the solvent on the solute. DFT calculations combined with PCM can be used to investigate the stability of reactants, products, and transition states in various solvents. scirp.orgresearchgate.net For example, theoretical studies on similar molecules have shown that polar solvents can stabilize charged or highly polar transition states, thereby lowering the activation energy of a reaction. nih.govresearchgate.net The choice of solvent can even alter the reaction mechanism from a concerted to a stepwise pathway. researchgate.net

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecules. This method is computationally intensive but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov Molecular dynamics simulations are particularly well-suited for employing explicit solvent models, allowing for the observation of the dynamic behavior of the system over time. nih.govnih.govacs.org For the synthesis of this compound, explicit solvent models could be used to understand how specific solvent molecules interact with the reactants and intermediates, potentially stabilizing them or participating directly in the reaction mechanism.

Influence of Solvent on Reaction Energetics and Conformations

The choice of solvent can have a profound impact on the thermodynamics and kinetics of the N-acetylation of the leucine (B10760876) precursor to form this compound. Computational studies on analogous systems have demonstrated these effects.

For instance, the acetylation of amines, a key step in the synthesis of this compound, can be modeled to understand the reaction mechanism. A plausible mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride (B1165640). mdpi.com The solvent can influence this process by:

Stabilizing Intermediates and Transition States: Polar solvents can stabilize charged intermediates and transition states through dipole-dipole interactions or hydrogen bonding, which can accelerate the reaction rate. Computational models can quantify this stabilization effect.

Altering Conformational Preferences: The conformation of the reactant, in this case, the leucine derivative, can be influenced by the solvent. nih.gov This is crucial as the accessibility of the amino group for acetylation can depend on its conformational state. DFT calculations can be used to determine the relative energies of different conformers in various solvents.

The following table illustrates the conceptual impact of different solvent properties on key aspects of the synthesis of this compound, based on general principles from computational studies.

| Solvent Property | Effect on Reactants/Intermediates | Effect on Transition State | Potential Impact on Reaction |

| Polarity (Dielectric Constant) | Increased stabilization of polar functional groups. | Stabilization of polar or charged transition states. | Can accelerate reactions with polar transition states. |

| Protic vs. Aprotic | Protic solvents can form hydrogen bonds, solvating reactants. | Can stabilize or destabilize transition states via hydrogen bonding. | May influence nucleophilicity and reaction pathways. |

| Viscosity | Higher viscosity can slow down diffusion of reactants. | May affect the frequency of effective collisions. | Can impact the overall reaction rate. |

Table 1: Conceptual Influence of Solvent Properties on the Synthesis of this compound.

Research Findings from Analogous Systems

While specific computational studies on the solvent effects in the synthesis of this compound are not extensively documented in publicly available literature, research on similar molecules provides valuable insights. For example, DFT studies on the conformational preferences of N-acetylated amino acids show that in the gas phase, structures are often stabilized by intramolecular hydrogen bonds. nih.gov However, in a polar solvent, these intramolecular interactions can be disrupted in favor of interactions with the solvent molecules, leading to different preferred conformations. nih.gov This highlights the critical role of the solvent in determining the molecular geometry and reactivity.

Furthermore, computational analyses of reaction mechanisms, such as the Leuckart reaction which involves the formation of an amine, have been modeled with explicit water molecules to understand the role of the solvent in proton transfer and stabilization of intermediates. nih.gov These types of detailed computational investigations, if applied to the synthesis of this compound, could elucidate the specific roles of solvent molecules in the N-acetylation step.

Biochemical and Biological Research Trajectories

Investigation of Metabolic Pathways and Biotransformations

The study of 2-acetamido-5-methylhexanoic acid's journey through biological systems is a complex endeavor, focusing on how it is processed and transformed. This involves understanding its relationship with the broader class of N-acetylated amino acids, comparing it to naturally occurring molecules, and identifying the specific enzymes that may act upon it.

Role of N-Acetylated Amino Acids in Cellular Metabolism

N-acetylated amino acids (NAAAs) are a diverse group of molecules that participate in a variety of fundamental cellular processes. nih.govmdpi.com The attachment of an acetyl group to the nitrogen atom of an amino acid can significantly alter its chemical properties and biological function. creative-proteomics.com This modification is a key post-translational modification that can protect proteins from degradation, thereby increasing their stability. creative-proteomics.com

NAAAs are recognized as important intermediates in both primary and alternative metabolic pathways. mdpi.com They play a role in the regulation of the urea (B33335) cycle and are involved in the breakdown of proteins from both internal and external sources. mdpi.com Furthermore, in the nervous system, the hydrolysis of certain NAAAs provides acetate (B1210297), a crucial precursor for the biosynthesis of lipids that make up the myelin sheath. mdpi.com In some metabolic diseases, specific NAAAs can serve as biomarkers, with their elevated levels indicating a particular condition. nih.govresearchgate.net For instance, N-acetyl-L-phenylalanine has been found in the blood and urine of individuals with phenylketonuria. nih.gov

The acetylation process itself is a vital biochemical reaction, catalyzed by enzymes called acetyltransferases, which transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA). creative-proteomics.com Acetyl-CoA is a central molecule in the metabolism of carbohydrates, fatty acids, and amino acids. creative-proteomics.com The N-acetylation of amino acids is also a mechanism for salvaging acetyl-CoA and increasing the water solubility of certain molecules to facilitate their excretion. mdpi.com In drug metabolism, N-acetylation is a key pathway for the biotransformation of various pharmaceuticals. creative-proteomics.com

Comparative Biochemical Analysis with Endogenous N-Acetylated Metabolites (e.g., N-Acetylisoleucine)

To understand the potential biological role of this compound, it is useful to compare it with structurally similar endogenous N-acetylated amino acids, such as N-acetylisoleucine. Both compounds are N-acetylated derivatives of branched-chain amino acids. N-acetylisoleucine is derived from L-isoleucine, an essential amino acid. nih.gov

Below is a comparative table of the two compounds:

| Property | This compound | N-Acetylisoleucine |

| Parent Amino Acid | 2-Amino-5-methylhexanoic acid | L-Isoleucine |

| Molecular Formula | C9H17NO3 | C8H15NO3 |

| Molecular Weight | 187.24 g/mol | 173.21 g/mol |

| Chirality | Contains at least one chiral center | Typically (2S,3S) configuration in biological systems |

| Structural Feature | Straight chain with a methyl group at position 5 | Branched chain with methyl groups at positions 3 and 4 |

The structural similarities suggest that this compound might be processed by some of the same enzymatic pathways that handle endogenous NAAAs like N-acetylisoleucine. However, the difference in the carbon skeleton, particularly the position of the methyl group, could lead to variations in enzyme recognition and metabolic fate. For example, studies on sarcopenia-related traits have identified associations between muscle mass and strength with levels of certain amino acids and their N-acetylated derivatives, such as glutamic acid and N-acetyl-L-aspartic acid, highlighting the specific roles these molecules can play. nih.gov

Enzymatic Biotransformations and Potential Degradation Pathways of this compound

The biotransformation of this compound is expected to involve enzymatic processes that target the amide bond. A key enzyme family involved in the degradation of similar molecules is the fatty acid amide hydrolases (FAAH), which are known to hydrolyze long-chain N-acyl-amides. mdpi.com The degradation would likely release acetate and the parent amino acid, 2-amino-5-methylhexanoic acid.

Potential enzymatic reactions and the enzymes that could be involved are summarized in the table below:

| Reaction | Enzyme Class | Potential Specific Enzymes | Products |

| Hydrolysis of the amide bond | Hydrolases | Fatty Acid Amide Hydrolase (FAAH), Acyl-amino acid-releasing enzyme | 2-Amino-5-methylhexanoic acid, Acetic acid |

| Oxidation of the alkyl chain | Oxidoreductases | Cytochrome P450 monooxygenases | Hydroxylated derivatives |

| Further metabolism of the parent amino acid | Various | Transaminases, Dehydrogenases | Keto acids, other metabolites |

The degradation of the parent compound, 5-methylhexanoic acid, is part of fatty acid metabolism. foodb.ca Similarly, the released 2-amino-5-methylhexanoic acid would likely enter amino acid catabolic pathways. The initial activation to a CoA ester, a common step in the degradation of fatty acids and some amino acids, could also be a potential metabolic route. For instance, the anaerobic degradation of 2-methylnaphthalene (B46627) is initiated by the formation of a CoA ester. nih.gov The specific enzymes capable of degrading this compound would need to be identified through dedicated experimental studies. The degradability of related structures can be influenced by factors such as the melting point and glass transition temperature of the compound. mdpi.com

Role in Peptide and Peptidomimetic Synthesis

The unique structure of this compound makes it an interesting building block for the synthesis of novel peptides and peptidomimetics with potentially enhanced therapeutic properties.

Incorporation of this compound into Biologically Active Peptides

The incorporation of unnatural amino acids into peptides is a well-established strategy to create molecules with improved biological activity and stability. researchgate.net this compound can be used as a building block in solid-phase peptide synthesis (SPPS). The N-acetyl group can serve as a protecting group for the N-terminus of a peptide chain, preventing its degradation by exopeptidases. creative-proteomics.com

The synthesis of biologically active peptides can be achieved through both chemical synthesis and recombinant DNA technology. nih.gov Chemical synthesis, particularly solid-phase synthesis, allows for the precise incorporation of modified amino acids like this compound at specific positions within a peptide sequence. nih.gov This enables the creation of a wide array of novel peptide structures for screening and development. researchgate.netgoogle.com

Design of Modified Peptides with Enhanced Stability, Specificity, or Conformational Constraints

Modifying peptides with unnatural amino acids can significantly enhance their therapeutic potential. nih.govnih.gov The incorporation of this compound could confer several advantages:

Enhanced Stability: The N-acetyl group can protect the peptide from enzymatic degradation, increasing its half-life in the body. creative-proteomics.com The isobutyl group on the side chain may also sterically hinder access by proteases.

Increased Lipophilicity: The 5-methylhexanoic acid side chain is lipophilic, which can enhance the peptide's ability to cross cell membranes and improve its pharmacokinetic properties. nih.gov

Conformational Constraints: The incorporation of this non-proteinogenic amino acid can introduce specific conformational constraints into the peptide backbone. This can lock the peptide into a more biologically active conformation, leading to increased binding affinity and specificity for its target. nih.gov

Improved Receptor Selectivity: By modifying the peptide structure, it is possible to fine-tune its interaction with different receptors, potentially reducing off-target effects. nih.gov

The table below provides examples of how modifications can enhance peptide properties:

| Modification Strategy | Example Effect |

| Incorporation of unnatural amino acids | Increased resistance to proteases, preserved antimicrobial properties, decreased hemolytic toxicity. nih.gov |

| Lipidation (attachment of fatty acids) | Enhanced antibacterial activity, extended half-life through binding to serum albumin. nih.gov |

| Cyclization | Prevents degradation by exopeptidases, increases structural rigidity and metabolic stability. nih.gov |

| N-terminal acetylation | Protection against proteolytic degradation, increased stability. creative-proteomics.com |

The design of such modified peptides is a key area of research in medicinal chemistry, aiming to develop new therapeutics with improved efficacy and safety profiles. nih.gov

Development as a Chiral Building Block in Medicinal Chemistry Research

This compound, also known by its IUPAC name N-acetyl-5-methylnorleucine, represents a valuable chiral scaffold for medicinal chemistry. As a non-proteinogenic amino acid derivative, its structure offers several key features for the synthesis of more complex molecules. The carboxylic acid and the N-acetyl groups provide reactive handles for chemical modification, such as peptide coupling or other conjugation chemistries. The stereocenter at the alpha-carbon and the isobutyl group on the side chain introduce specific three-dimensional structure and lipophilicity, which are critical for molecular recognition and biological activity.

Precursor Synthesis of Pharmaceutically Relevant Compounds Utilizing the this compound Scaffold

The utility of chiral molecules like this compound lies in their potential to serve as starting materials or key intermediates in the synthesis of enantiomerically pure pharmaceuticals. The N-acetyl group can protect the amine during certain synthetic steps and can be hydrolyzed by acylases to liberate the free amino acid for further elaboration. researchgate.net While the compound possesses the structural elements desirable for a chiral precursor, a review of the scientific and patent literature does not prominently feature its use as a direct precursor in the documented synthesis of specific, named pharmaceutical compounds. Its role is primarily conceptualized as a building block available for such synthetic campaigns.

Table 1: Potential Synthetic Applications of the this compound Scaffold

| Feature | Potential Synthetic Application | Rationale |

|---|---|---|

| N-Acetyl Group | Amidase-mediated deprotection | Allows for selective unmasking of the amine functionality under enzymatic conditions to yield the free amino acid. researchgate.net |

| Carboxylic Acid | Peptide bond formation | Can be activated and coupled with other amino acids or amine-containing molecules to build larger peptide or peptidomimetic structures. |